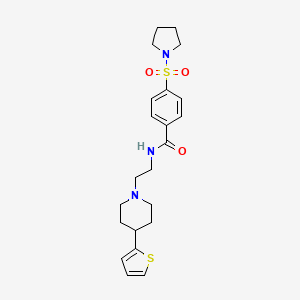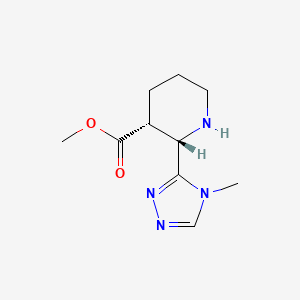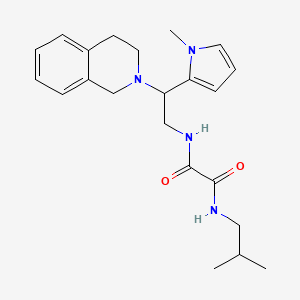
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide typically involves multiple steps. One common approach is to start with the preparation of 3,4-dihydroisoquinolin-2(1H)-yl and 1-methyl-1H-pyrrol-2-yl intermediates. These intermediates are then subjected to a series of condensation reactions, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production methods are optimized for scalability and efficiency. Large-scale synthesis often employs continuous flow chemistry techniques to enhance reaction rates and yields. Solvent selection, temperature control, and purification processes such as recrystallization and chromatography are crucial in ensuring the quality and consistency of the final product.
化学反应分析
Types of Reactions
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:
Oxidation: Using agents like potassium permanganate.
Reduction: Often with sodium borohydride or hydrogenation over palladium.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide.
Common Reagents and Conditions
The compound frequently reacts under mild to moderate conditions, with reagents selected based on the desired functional group transformations. Organic solvents like dichloromethane and methanol are commonly used, and reactions are often conducted at temperatures ranging from room temperature to reflux conditions.
Major Products
The major products of these reactions depend on the reaction type. Oxidation may yield ketones or carboxylic acids, reduction typically forms alcohols, and substitution reactions often produce halogenated derivatives.
科学研究应用
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide has diverse applications in several scientific fields:
Chemistry: As a precursor in the synthesis of complex molecules.
Biology: Potential as a molecular probe for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of novel materials with specific electronic or mechanical properties.
作用机制
The mechanism of action for N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or ion channels that are influenced by its binding affinity.
Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
相似化合物的比较
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-isobutyloxalamide can be compared with similar compounds, such as:
N1-(2-phenylethyl)-N2-isobutyloxalamide: Differing in the presence of a phenyl group instead of the 3,4-dihydroisoquinolin-2(1H)-yl group.
N1-(2-(1H-indol-3-yl)ethyl)-N2-isobutyloxalamide: Contains an indole moiety, impacting its biological activity and interaction mechanisms.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics. Fascinating stuff!
属性
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)13-23-21(27)22(28)24-14-20(19-9-6-11-25(19)3)26-12-10-17-7-4-5-8-18(17)15-26/h4-9,11,16,20H,10,12-15H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSCDHAMOLLCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CN1C)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,3-Diethyl 2-{[(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]methylidene}propanedioate](/img/structure/B2459620.png)
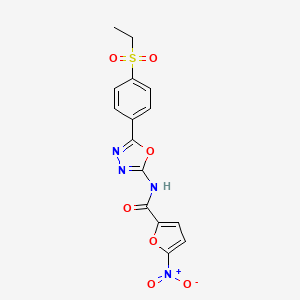
![8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2459623.png)
![{[7-[(2,2-dimethylpropanoyl)oxy]-6-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]methoxy}acetic acid](/img/structure/B2459626.png)
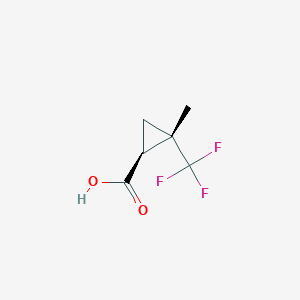
![3-Chloro-5-iodo-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2459629.png)

![1-[2-(4-Hydroxypiperidin-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2459632.png)
![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)

